4,7-Dimethoxybenzofuran

Catalog No.
S645146
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dimethoxybenzofuran

Product Name

4,7-Dimethoxybenzofuran

IUPAC Name

4,7-dimethoxy-1-benzofuran

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-11-8-3-4-9(12-2)10-7(8)5-6-13-10/h3-6H,1-2H3

InChI Key

JNPXANDVBOJQFI-UHFFFAOYSA-N

Synonyms

4,7-dimethoxybenzo(c)furan, 4,7-dimethoxybenzofuran

Canonical SMILES

COC1=C2C=COC2=C(C=C1)OC

4,7-Dimethoxybenzofuran is a heterocyclic organic compound characterized by a benzofuran structure with two methoxy groups located at the 4 and 7 positions of the benzofuran ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for 4,7-dimethoxybenzofuran is C10H10O3C_{10}H_{10}O_3, and it features a fused benzene and furan system, which contributes to its unique chemical properties.

, including:

  • Alkylation: The compound can be alkylated to produce derivatives with enhanced biological properties. For instance, it can react with alkyl halides in the presence of bases like potassium carbonate to form alkylated products .
  • Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form more complex structures, such as piperazine derivatives .
  • Metal Complex Formation: The compound can also form complexes with transition metals, enhancing its biological activity against viruses like HIV .

4,7-Dimethoxybenzofuran exhibits notable biological activities:

  • Antiviral Properties: Studies have shown that derivatives of this compound possess significant antiviral activity against HIV and other viruses. For example, certain metal complexes derived from 4,7-dimethoxybenzofuran demonstrated enhanced potency compared to standard antiviral agents .
  • Antitumor Activity: The compound has been investigated for its potential anticancer properties, showing effectiveness in inhibiting cancer cell proliferation in various assays .
  • Antimicrobial Effects: Some derivatives have exhibited antimicrobial activity against a range of pathogens, indicating their potential use in treating infections .

The synthesis of 4,7-dimethoxybenzofuran typically involves several key methods:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 2,6-dimethoxyphenol or related compounds.
  • Refluxing Conditions: A common method involves refluxing the starting material with appropriate reagents (like potassium carbonate) in solvents such as acetonitrile or ethanol to facilitate the formation of the benzofuran structure .
  • Purification Techniques: After synthesis, products are usually purified using techniques like column chromatography to isolate the desired compounds.

4,7-Dimethoxybenzofuran and its derivatives are utilized in various fields:

  • Pharmaceuticals: Due to their antiviral and anticancer properties, these compounds are being explored as potential drug candidates for treating viral infections and cancers .
  • Chemical Research: The compound serves as a building block for synthesizing more complex heterocyclic compounds that may have additional biological activities.
  • Material Science: Some derivatives are being studied for their properties in organic electronics and photonics due to their unique electronic characteristics.

Research has focused on the interaction of 4,7-dimethoxybenzofuran with various biological targets:

  • Enzyme Inhibition: Studies indicate that certain derivatives inhibit enzymes critical for viral replication, showcasing their potential as therapeutic agents against viral diseases .
  • Metal Ion Complexation: Interaction studies involving transition metal ions have revealed that complexation can significantly enhance the biological activity of 4,7-dimethoxybenzofuran derivatives against HIV .

Several compounds share structural similarities with 4,7-dimethoxybenzofuran. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Hydroxy-4-methoxybenzofuranHydroxyl group at position 6Enhanced water solubility
BenzodioxoleDioxole fused ringDifferent electronic properties
5-Acetyl-6-hydroxybenzofuranAcetyl group at position 5Increased lipophilicity and potential bioactivity
2-MethoxybenzofuranSingle methoxy groupLowered biological activity compared to dimethoxy derivative

The uniqueness of 4,7-dimethoxybenzofuran lies in its specific arrangement of methoxy groups on the benzofuran ring, which significantly influences its reactivity and biological activity compared to other similar compounds.

XLogP3

2.3

Dates

Last modified: 07-20-2023

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